molecular formula C11H19ClN2O B7921891 2-Chloro-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

2-Chloro-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

Cat. No.: B7921891
M. Wt: 230.73 g/mol
InChI Key: IOKMDSLITYZBOF-JTQLQIEISA-N
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Description

2-Chloro-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is a synthetic organic compound that belongs to the class of substituted pyrrolidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone typically involves the following steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyclopropyl-methyl-amino group: This step involves the substitution of a suitable leaving group with the cyclopropyl-methyl-amino moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium azide, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-{(S)-2-[(methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
  • 2-Chloro-1-{(S)-2-[(ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
  • 2-Chloro-1-{(S)-2-[(propyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

Uniqueness

The uniqueness of 2-Chloro-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

2-chloro-1-[(2S)-2-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O/c1-13(9-4-5-9)8-10-3-2-6-14(10)11(15)7-12/h9-10H,2-8H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKMDSLITYZBOF-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN1C(=O)CCl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H]1CCCN1C(=O)CCl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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